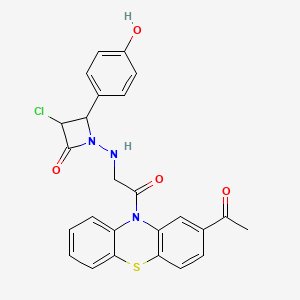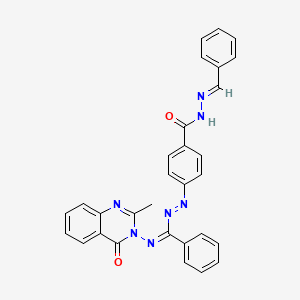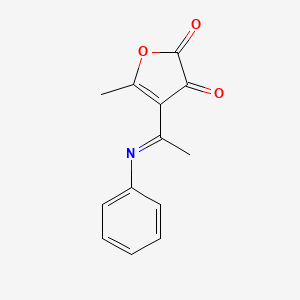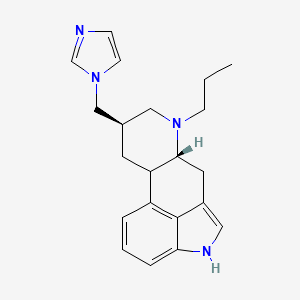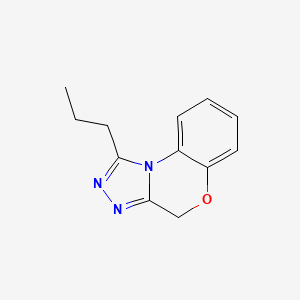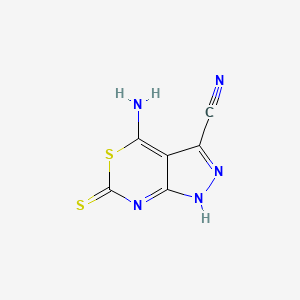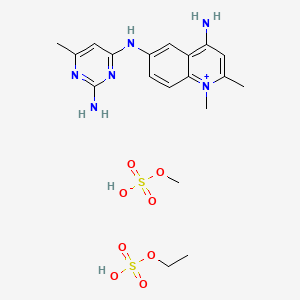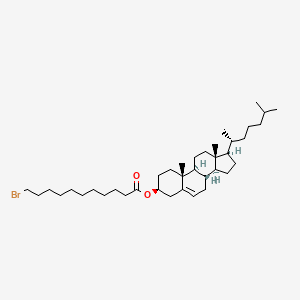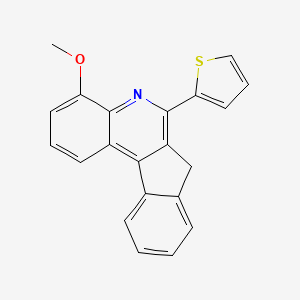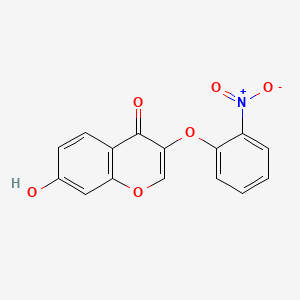
4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both thiazolidinone and benzothiazole moieties, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazolidinone and benzothiazole derivatives under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or catalysts.
作用机制
The mechanism of action of 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone moieties.
Benzothiazoles: Compounds containing the benzothiazole structure.
Uniqueness
The uniqueness of 4-Oxo-5-(4,5,6,7-tetrahydro-3-methyl-7-oxobenzothiazol-2(3H)-ylidene)-2-thioxothiazolidin-3-acetic acid lies in its combined structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
30906-38-8 |
|---|---|
分子式 |
C13H12N2O4S3 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[(5E)-5-(3-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O4S3/c1-14-6-3-2-4-7(16)9(6)21-12(14)10-11(19)15(5-8(17)18)13(20)22-10/h2-5H2,1H3,(H,17,18)/b12-10+ |
InChI 键 |
LDIQMRFGJSIDCT-ZRDIBKRKSA-N |
手性 SMILES |
CN\1C2=C(C(=O)CCC2)S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O |
规范 SMILES |
CN1C2=C(C(=O)CCC2)SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


